molecular formula C11H10BrF3N2O2 B2636271 3-bromo-5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine CAS No. 2309706-78-1

3-bromo-5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyridine

Cat. No.: B2636271
CAS No.: 2309706-78-1
M. Wt: 339.112
InChI Key: LHDTWRHACHOZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a bromine atom attached to the pyridine ring, an azetidine ring (a four-membered ring with three carbon atoms and one nitrogen atom), and a trifluoroethoxy group (an ether group with three fluorine atoms attached to the carbon atom) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and azetidine rings would give the molecule a certain degree of rigidity, while the bromine atom and the trifluoroethoxy group could potentially influence its reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have synthesized derivatives of azetidine, including compounds similar to "(5-Bromopyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone", focusing on their structural elucidation through techniques like IR, 1H NMR, and mass spectrometry. These efforts aim to explore the compound's potential in creating biologically active molecules. For instance, Rao et al. (2013) synthesized an azetidine derivative, evaluating its antibacterial and antifungal activities, indicating acceptable results, highlighting the compound's potential in antimicrobial applications (Rao, Prasad, & Rao, 2013).

Biological Evaluation and Potential Applications

  • Antimicrobial Activity : The synthesized azetidine derivatives have been evaluated for their antibacterial and antifungal activities, showing promise as potential antimicrobial agents. The structural confirmation of these compounds provides a foundation for further biological evaluations and the development of novel antimicrobial agents.

  • Catalytic Asymmetric Synthesis : Another area of application involves the use of enantiopure compounds derived from azetidine for catalytic asymmetric synthesis. These compounds have shown high enantioselectivity in reactions, making them valuable for creating chiral molecules used in various pharmaceutical applications (Wang et al., 2008).

  • Radioligand Development for Nicotinic Receptors : Azetidine derivatives have been explored for creating novel ligands for nicotinic receptors. This research aims at developing tools for studying neurological diseases and potential therapeutic agents targeting nicotinic acetylcholine receptors (Karimi & Långström, 2002).

  • Antitumor Agents : Compounds with azetidine structures have been synthesized and evaluated for their antitumor activities. This research focuses on developing new antitumor agents that are activated under hypoxic conditions, common in solid tumors (Naylor et al., 1997).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s not possible to provide details on its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to determine its physical and chemical properties, investigations into its reactivity and potential uses, and research into its biological activity if it’s found to be bioactive .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3N2O2/c12-8-1-7(2-16-3-8)10(18)17-4-9(5-17)19-6-11(13,14)15/h1-3,9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDTWRHACHOZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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